molecular formula C23H25FN6O2S B2667524 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189653-52-8

1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2667524
CAS No.: 1189653-52-8
M. Wt: 468.55
InChI Key: DRVNXFCRZASUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H25FN6O2S and its molecular weight is 468.55. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity in Serotonin Receptors

Research has identified compounds with structures similar to the specified chemical as potent serotonin (5-HT2) receptor antagonists. For example, a study by Watanabe et al. (1992) synthesized derivatives that demonstrated significant 5-HT2 antagonist activity, surpassing that of known antagonists such as ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests the potential application of these compounds in neuropsychiatric and gastrointestinal disorders where serotonin receptors play a crucial role (Watanabe et al., 1992).

Antihypertensive Agents

Bayomi et al. (1999) explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, revealing compounds with promising antihypertensive activity. This highlights the chemical's potential in developing new therapeutic agents for managing high blood pressure (Bayomi et al., 1999).

Non-Opiate Antinociceptive Agents

A study by Viaud et al. (1995) on oxazolo[5,4-b]pyridin-2(1H)-one derivatives indicated significant analgesic activity without the typical side effects associated with opioids. The research identified a compound with enhanced safety and efficacy, presenting a new avenue for pain management (Viaud et al., 1995).

Properties

IUPAC Name

12-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O2S/c1-2-10-29-22(32)21-18(9-15-33-21)30-19(25-26-23(29)30)7-8-20(31)28-13-11-27(12-14-28)17-5-3-16(24)4-6-17/h3-6,9,15H,2,7-8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVNXFCRZASUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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